molecular formula C11H14O2S B11761112 Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B11761112
M. Wt: 210.29 g/mol
InChI Key: WHGDJBNQBVKODW-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be achieved through several methods. One common approach involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base, which can form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile to give the hydrazone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PDK1 and LDHA, which are involved in glucose metabolism and are upregulated in certain cancer cells . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis.

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-13-11(12)10-9-6-4-3-5-8(9)7-14-10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGDJBNQBVKODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCC2=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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